TIM-063

CaMKK isoform selectivity pan-kinase inhibitor design ATP-competitive inhibition

TIM-063 (2-hydroxy-3-nitro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one, CAS 2493978-38-2) is a synthetic small-molecule pan-CaMKK inhibitor developed as a molecular probe derived from the prototypical CaMKK inhibitor STO-609. It acts as an ATP-competitive inhibitor that directly targets the catalytic domain of both CaMKKα and CaMKKβ.

Molecular Formula C18H9N3O4
Molecular Weight 331.3 g/mol
Cat. No. B15616623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTIM-063
Molecular FormulaC18H9N3O4
Molecular Weight331.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H9N3O4/c22-14-8-11-15-9(16(14)21(24)25)4-3-5-10(15)18(23)20-13-7-2-1-6-12(13)19-17(11)20/h1-8,22H
InChIKeyRDNQPAWXXJDVPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TIM-063 CaMKK Inhibitor: A Pan-Isoform, ATP-Competitive Chemical Probe for CaMKK-Dependent Signaling Research


TIM-063 (2-hydroxy-3-nitro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one, CAS 2493978-38-2) is a synthetic small-molecule pan-CaMKK inhibitor developed as a molecular probe derived from the prototypical CaMKK inhibitor STO-609 [1]. It acts as an ATP-competitive inhibitor that directly targets the catalytic domain of both CaMKKα and CaMKKβ [1]. TIM-063 exhibits cell permeability and has been validated in multiple cellular models, including HeLa and COS-7 cells, for suppressing CaMKK-mediated downstream phosphorylation of CaMKI, CaMKIV, and AMPK [1]. An inactive analogue, TIM-062 (lacking the nitro group), and a second analogue TIM-064 (lacking the hydroxy group) serve as matched negative controls, confirming the structural determinants essential for CaMKK inhibitory activity [1].

Why STO-609 and Other CaMKK Inhibitors Cannot Simply Substitute for TIM-063 in CaMKK Signaling Studies


CaMKK inhibitors within the same class exhibit fundamentally different isoform selectivity profiles, cellular efficacy, and off-target signatures that preclude simple interchangeability. The canonical CaMKK inhibitor STO-609 displays a pronounced isoform bias favoring CaMKKβ over CaMKKα by approximately 5-fold, whereas TIM-063 was specifically designed to achieve balanced, pan-isoform inhibition [1]. Furthermore, the inactive analogue TIM-062—identical to TIM-063 except for the absence of the nitro substituent—demonstrates zero CaMKK inhibitory activity, underscoring that even minor structural modifications completely ablate function [1]. TIM-063 also engages CaMKK exclusively in its active, Ca2+/CaM-bound conformation, whereas CaMKKβ exhibits partial binding in the absence of Ca2+/CaM, revealing isoform-specific binding behavior not observed with STO-609 [2]. These molecular-level differences are detailed quantitatively below.

TIM-063 Product-Specific Quantitative Differentiation: Head-to-Head Evidence Versus STO-609, TIM-062, TIM-064, and Downstream Kinase Selectivity


Balanced Pan-Isoform CaMKK Inhibition: TIM-063 Achieves Near-Equipotent Ki Values for CaMKKα and CaMKKβ, Unlike STO-609

TIM-063 exhibits balanced inhibitory potency against both CaMKK isoforms, with Ki values of 0.35 μM for CaMKKα and 0.2 μM for CaMKKβ, yielding an α/β Ki ratio of only ~1.75 [1]. In marked contrast, the parent compound STO-609 displays pronounced isoform bias, with Ki values of 80 ng/mL (~0.19 μM) for CaMKKα and 15 ng/mL (~0.036 μM) for CaMKKβ, representing an α/β Ki ratio of ~5.3 [1][2]. This differential was explicitly noted by the original developers: 'Unlike STO-609, TIM-063 had an inhibitory activity against CaMKK isoforms (CaMKKα and CaMKKβ) with a similar potency' [1]. For experiments requiring simultaneous blockade of both CaMKK isoforms, TIM-063 provides the advantage of near-equivalent target engagement at a single concentration.

CaMKK isoform selectivity pan-kinase inhibitor design ATP-competitive inhibition

Cellular Target Engagement: TIM-063 Suppresses CaMKK-Mediated Downstream Signaling at Sub-Micromolar Potency, While the Inactive Analogue TIM-062 Shows No Effect

In HeLa cells, TIM-063 suppressed ionomycin-induced phosphorylation of three distinct CaMKK substrates—CaMKI, CaMKIV, and endogenous AMPKα—with an IC50 of approximately 0.3 μM [1]. The matched inactive analogue TIM-062, which lacks only the nitro group, showed no inhibitory activity in the same cellular assay, providing a direct, structurally controlled negative result [1]. TIM-063 also suppressed CaMKK isoform-mediated CaMKIV phosphorylation in transfected COS-7 cells in a dose-dependent manner (0–29 μM range) [1]. The cellular IC50 of ~0.3 μM aligns closely with the in vitro Ki values, indicating efficient cell permeability and on-target cellular activity without significant intracellular attenuation.

cellular target engagement CaMKK signaling cascade chemical probe validation

Essential Structural Pharmacophores: Both the Nitro and Hydroxy Substituents Are Independently Required for CaMKK Inhibitory Activity

Systematic structure-activity relationship (SAR) analysis demonstrated that two specific functional groups on the tetracyclic scaffold of TIM-063 are independently indispensable for CaMKK inhibition. TIM-062, which lacks the nitro group at the 3-position, completely lost CaMKK inhibitory activity [1]. Similarly, TIM-064, which lacks the hydroxy group at the 2-position, also showed no detectable CaMKK inhibition [1]. These findings establish that both the 2-hydroxy and 3-nitro substituents are pharmacophoric requirements, not merely modulatory groups. This SAR was validated across both biochemical (recombinant enzyme) and cellular (HeLa and COS-7) assay systems [1].

structure-activity relationship pharmacophore mapping chemical probe design

Conformation-Dependent, Ca2+/CaM-Regulated Binding: TIM-063 Engages Only the Active State of CaMKK, Not the Autoinhibited Conformation

Using TIM-063-coupled sepharose (TIM-127-sepharose) pull-down experiments, TIM-063 was shown to bind CaMKKα exclusively in the presence of Ca2+/CaM (active state) and not in the presence of EGTA (autoinhibited state) [1]. Furthermore, CaMKKα bound to TIM-127-sepharose in the presence of Ca2+/CaM could be completely dissociated by the addition of excess EGTA, demonstrating that TIM-063 binding is both conformation-dependent and reversible [1]. Notably, recombinant GST-CaMKKβ displayed weak binding to TIM-127-sepharose even in the presence of EGTA, likely due to its partially active conformation independent of Ca2+/CaM binding—an isoform-specific distinction [1]. A CaMKKα mutant lacking the regulatory domain (residues 126–434, deletion of residues 438–463) bound TIM-127-sepharose regardless of Ca2+/CaM presence, confirming that the regulatory domain sterically prevents inhibitor access to the catalytic domain in the autoinhibited state [1].

conformation-selective inhibition Ca2+/calmodulin dependence reversible inhibitor binding

Quantified Off-Target Profile: TIM-063 Exhibits Moderate AAK1 Inhibition with 13.5-Fold Selectivity Over CaMKKα, Informing Experimental Design Parameters

Chemical proteomics using TIM-063-Kinobeads (TIM-127-sepharose) coupled with mass spectrometry identified AAK1 (AP2-associated protein kinase 1) and ERK2 as potential off-target interactants in addition to the primary targets CaMKKα and CaMKKβ [1]. TIM-063 inhibited AAK1 enzymatic activity with an IC50 of 8.51 μM, which is approximately 13.5-fold higher (less potent) than its IC50 against CaMKKα (0.63 μM) and 8.9-fold higher than against CaMKKβ (0.96 μM) [1][2]. At 2.6 μM, TIM-063 inhibits only ~20% of AAK1 activity, compared to near-complete CaMKK inhibition at the same concentration [1]. This contrasts with STO-609, which showed no significant inhibition of downstream kinases CaMKI, CaMKIV, or CaMKII at concentrations up to approximately 10 μg/mL (~24 μM) [3], indicating that TIM-063's off-target profile, while characterized, requires concentration-controlled experimental design.

kinase selectivity profiling off-target activity chemical proteomics

Validated Affinity Probe Utility: TIM-063-Immobilized Sepharose Enables Chemical Proteomic Identification of Target and Off-Target Kinases

TIM-063 has been successfully deployed as an affinity probe by immobilization onto sepharose resin (TIM-127-sepharose, also termed TIM-063-Kinobeads) for chemical proteomics applications [1]. In mouse cerebrum extracts, TIM-063-Kinobeads specifically enriched CaMKKα/1 and CaMKKβ/2 as primary targets, along with AAK1 and ERK2 as potential off-target kinases, as confirmed by both mass spectrometry and immunoblot analysis [1]. The specificity of enrichment was validated by competitive elution with 100 μM free TIM-063 and by comparison with control sepharose lacking immobilized compound [1]. This validated affinity probe capability enabled the subsequent discovery of TIM-098a, a more potent and selective AAK1 inhibitor (AAK1 IC50 = 0.24 μM) lacking CaMKK inhibitory activity [1]. TIM-063-Kinobeads thus represents a dual-use tool: as a CaMKK inhibitor and as an affinity matrix for target engagement studies.

chemical proteomics Kinobeads target deconvolution

Optimal Research Applications for TIM-063 Based on Quantitatively Established Differentiation


Pan-CaMKK Isoform Inhibition in Ca2+-Dependent Signaling Studies

TIM-063 is the preferred CaMKK inhibitor when experimental objectives require simultaneous, balanced inhibition of both CaMKKα and CaMKKβ. Its near-equipotent Ki values (0.35 μM and 0.2 μM, respectively; α/β ratio = 1.75) ensure that neither isoform is selectively under-inhibited at a given concentration, unlike STO-609 (α/β Ki ratio = 5.3) [1]. This is particularly critical in CaMKK→AMPK metabolic signaling studies and CaMKK→CaMKIV transcriptional regulation assays, where both isoforms may contribute to pathway output. Recommended working concentration: 1–3 μM for cellular assays, consistent with the ~0.3 μM cellular IC50 for downstream substrate phosphorylation [1].

Ca2+-Dependent vs. Ca2+-Independent CaMKK Activity Dissection

The conformation-dependent binding property of TIM-063—engaging only the active, Ca2+/CaM-bound state of CaMKK and not the autoinhibited conformation—makes it uniquely suited for discriminating between Ca2+-dependent and Ca2+-independent (autonomous) CaMKK activity [2]. Researchers can design experiments using TIM-063 in the presence or absence of Ca2+-mobilizing stimuli (e.g., ionomycin) to determine whether a cellular phenotype depends on Ca2+-activated CaMKK signaling. The reversibility of TIM-063 binding upon Ca2+ chelation (EGTA) further enables pulse-chase experimental designs [2].

Matched Active/Inactive Probe Pair for Target Validation Studies

TIM-063 and its inactive analogue TIM-062 form a rigorously validated matched pair for chemical biology target engagement studies. TIM-062, which differs only by the absence of the 3-nitro group, completely lacks CaMKK inhibitory activity in both biochemical and cellular assays, while maintaining an identical tetracyclic scaffold [1]. This pair enables researchers to attribute phenotypic effects specifically to CaMKK catalytic inhibition rather than to off-target scaffold-mediated effects. Procurement of both compounds as a set is recommended for publication-quality target validation experiments.

Chemical Proteomics and Kinase Off-Target Profiling Using TIM-063-Kinobeads

TIM-063-immobilized sepharose (TIM-127-sepharose / TIM-063-Kinobeads) provides a validated affinity chromatography matrix for chemical proteomic identification of CaMKK-interacting proteins and potential off-target kinases in complex tissue or cell lysates [3]. This application is particularly valuable for: (i) confirming CaMKK target engagement in novel biological contexts; (ii) identifying tissue-specific or disease-state-specific off-target interactants; and (iii) screening TIM-063-derivative libraries for shifted selectivity profiles. The methodology, using competitive elution with 100 μM free TIM-063 and LC-MS/MS identification, has been fully established and validated against control resin [3].

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